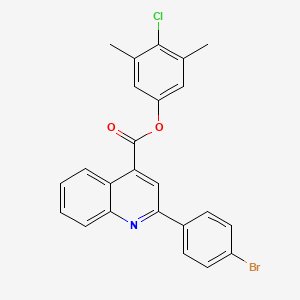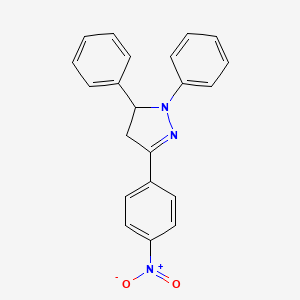
4-Chloro-3,5-dimethylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline carboxylates This compound is characterized by the presence of a quinoline ring system substituted with chloro, methyl, and bromo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, methyl, and bromo substituents. Common reagents used in these reactions include halogenating agents like chlorine and bromine, as well as methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The quinoline ring can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., Cl2, Br2), oxidizing agents (e.g., KMnO4, H2O2), and reducing agents (e.g., NaBH4, LiAlH4). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
科学研究应用
4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The quinoline ring system can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity. The presence of chloro, methyl, and bromo groups can influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-FLUOROPHENYL)-4-QUINOLINECARBOXYLATE
- 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-IODOPHENYL)-4-QUINOLINECARBOXYLATE
- 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE
Uniqueness
The uniqueness of 4-CHLORO-3,5-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of chloro, methyl, and bromo groups on the quinoline ring can result in unique reactivity and interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C24H17BrClNO2 |
|---|---|
分子量 |
466.8 g/mol |
IUPAC 名称 |
(4-chloro-3,5-dimethylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H17BrClNO2/c1-14-11-18(12-15(2)23(14)26)29-24(28)20-13-22(16-7-9-17(25)10-8-16)27-21-6-4-3-5-19(20)21/h3-13H,1-2H3 |
InChI 键 |
BEESLVVTPIEVAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883151.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10883155.png)
![2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10883159.png)
![1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10883167.png)

![4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883173.png)
![2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10883182.png)

![2-oxo-2-phenylethyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10883190.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10883196.png)
![2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10883216.png)
![(2-Fluorophenyl)[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10883222.png)
![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B10883229.png)
